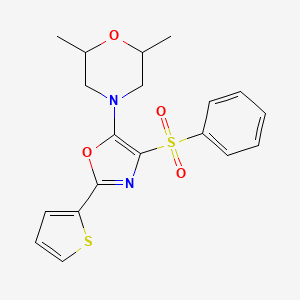
2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonist Research
This compound and its derivatives have been studied for their potential as neurokinin-1 (NK1) receptor antagonists, which are of interest for their antiemetic and antidepressant effects. A study by Harrison et al. (2001) presented an orally active, water-soluble NK1 receptor antagonist with significant preclinical efficacy in tests relevant to emesis and depression, highlighting its potential in clinical applications for these conditions Harrison et al., 2001.
Synthetic Chemistry Applications
The synthesis of N-heterocycles, such as morpholines and piperazines, has been facilitated by the use of α-phenylvinylsulfonium salts, as reported by Matlock et al. (2015). This demonstrates the compound's utility in generating key scaffolds for pharmaceuticals and materials science through high levels of regio- and diastereoselectivity Matlock et al., 2015.
Green Chemistry Innovations
Nishide et al. (2004) have explored odorless alternatives for Corey–Kim and Swern oxidations, using derivatives of morpholine, such as methyl 6-morpholinohexyl sulfide and sulfoxide. This research contributes to making classical chemical reactions more environmentally friendly and less hazardous Nishide et al., 2004.
Antimicrobial Agent Development
A study by Sahin et al. (2012) focused on the design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety as antimicrobial agents. This research underscores the potential of morpholine derivatives in developing new treatments for infections, demonstrating moderate to good antimicrobial activities Sahin et al., 2012.
Modulation of Antibiotic Activity
Oliveira et al. (2015) investigated the modulating activity of 4-(phenylsulfonyl) morpholine against standard and multi-resistant strains of bacteria and fungi. Their findings indicate that this compound, when combined with amikacin, significantly reduced the MIC required to inhibit the growth of Pseudomonas aeruginosa, suggesting its use as a resistance modulator Oliveira et al., 2015.
Eigenschaften
IUPAC Name |
4-[4-(benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-13-11-21(12-14(2)24-13)19-18(20-17(25-19)16-9-6-10-26-16)27(22,23)15-7-4-3-5-8-15/h3-10,13-14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNPTGZIUCSBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

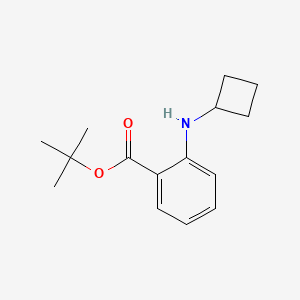
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2710773.png)
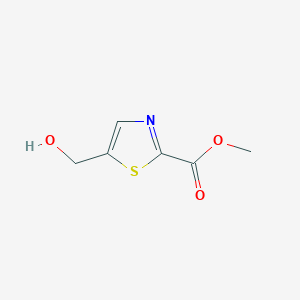
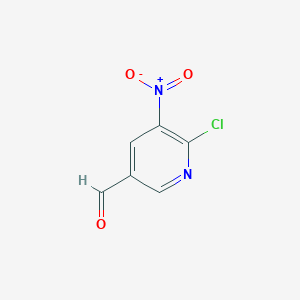
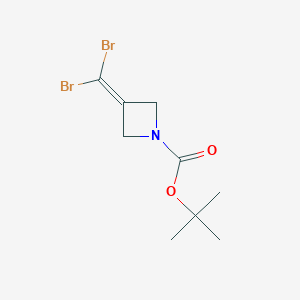
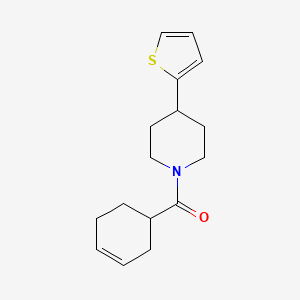
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B2710784.png)
![tert-butyl N-methyl-N-{2-[(propan-2-yl)amino]ethyl}carbamate](/img/structure/B2710787.png)
![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-6-hydroxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2710788.png)
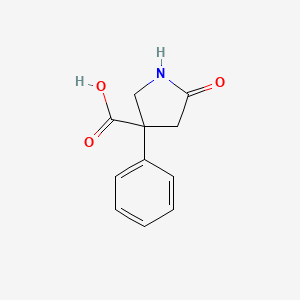
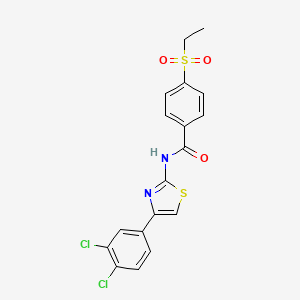
![N-Cycloheptyl-2-[3-(2-oxoazetidin-1-yl)phenoxy]acetamide](/img/structure/B2710793.png)
![5-chloro-N-[2-(diethylamino)-2-(3-methoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2710794.png)
![3-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2710795.png)